molecular formula C5H6F3NOS B14420381 Prop-2-en-1-yl 2,2,2-trifluoro-N-hydroxyethanimidothioate CAS No. 82986-03-6

Prop-2-en-1-yl 2,2,2-trifluoro-N-hydroxyethanimidothioate

Cat. No.: B14420381
CAS No.: 82986-03-6
M. Wt: 185.17 g/mol
InChI Key: QTIPQKSIBIDGAB-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2,2,2-trifluoro-N-hydroxyethanimidothioate is a chemical compound with a unique structure that combines a prop-2-en-1-yl group with a trifluoromethyl group and a hydroxyethanimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2,2,2-trifluoro-N-hydroxyethanimidothioate typically involves the reaction of prop-2-en-1-ylamine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2,2,2-trifluoro-N-hydroxyethanimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-en-1-yl 2,2,2-trifluoro-N-hydroxyethanimidothioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2,2,2-trifluoro-N-hydroxyethanimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-en-1-yl 2,2,2-trifluoroacetate
  • Prop-2-en-1-yl 2,2,2-trifluoroacetamide
  • Prop-2-en-1-yl 2,2,2-trifluoroethanol

Uniqueness

Prop-2-en-1-yl 2,2,2-trifluoro-N-hydroxyethanimidothioate is unique due to the presence of the hydroxyethanimidothioate moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

82986-03-6

Molecular Formula

C5H6F3NOS

Molecular Weight

185.17 g/mol

IUPAC Name

prop-2-enyl 2,2,2-trifluoro-N-hydroxyethanimidothioate

InChI

InChI=1S/C5H6F3NOS/c1-2-3-11-4(9-10)5(6,7)8/h2,10H,1,3H2

InChI Key

QTIPQKSIBIDGAB-UHFFFAOYSA-N

Canonical SMILES

C=CCSC(=NO)C(F)(F)F

Origin of Product

United States

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